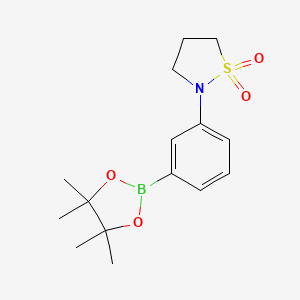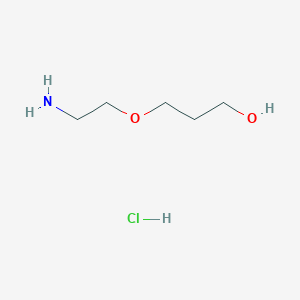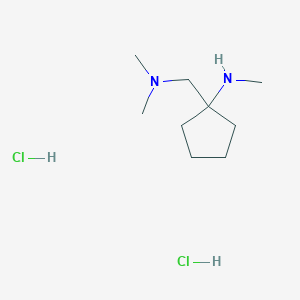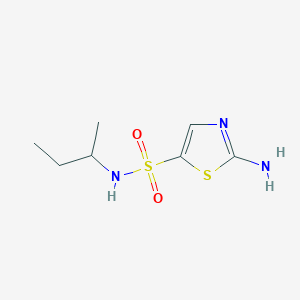![molecular formula C9H13N3O2 B1488146 2-(2-Aminoethyl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-on CAS No. 1443288-70-7](/img/structure/B1488146.png)
2-(2-Aminoethyl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-on
Übersicht
Beschreibung
2-(2-aminoethyl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one is a useful research compound. Its molecular formula is C9H13N3O2 and its molecular weight is 195.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-aminoethyl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-aminoethyl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Analgetische und entzündungshemmende Anwendungen
Es wurde berichtet, dass Pyridazin-3(2H)-one analgetische, entzündungshemmende und antinozizeptive Wirkungen zeigen. Diese Eigenschaften machen sie zu potenziellen Kandidaten für die Entwicklung neuer Schmerzmittel und entzündungshemmender Medikamente .
Kardiovaskuläre Anwendungen
Einige Pyridazinonderivate wurden als potente und selektive Inhibitoren der Phosphodiesterase 3 (PDE3) identifiziert, die eine Rolle bei Herz-Kreislauf-Erkrankungen spielen. Sie wurden als inotrope Vasodilatatoren in verschiedenen Tiermodellen eingesetzt .
Entzündungshemmende Aktivität
Spezielle Pyridazinonderivate haben eine signifikante entzündungshemmende Aktivität gezeigt, die bei der Behandlung von Entzündungszuständen vorteilhaft sein könnte .
Hemmung der Thrombozytenaggregation
Es wurden bestimmte 6-Aryl-3(2H)-pyridazinonderivate synthetisiert, die den für die Thrombozytenaggregation notwendigen Kalziumionen-Einstrom hemmen können. Dies deutet auf potenzielle Anwendungen bei der Vorbeugung von Thrombosen hin .
Wirkmechanismus
Target of action
Pyridazin-3(2H)-ones have been found to interact with a variety of targets due to their diverse pharmacological activities . They have been reported to possess antihypertensive, platelet aggregation inhibitory, and cardiotonic activities .
Mode of action
The mode of action of pyridazin-3(2H)-ones can vary depending on the specific derivative and its target. For example, some derivatives have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Biochemical pathways
Pyridazin-3(2H)-ones can affect a range of biochemical pathways, again depending on the specific derivative and its target. For example, they may influence pathways related to cardiovascular function, inflammation, and pain perception .
Pharmacokinetics
The ADME properties of pyridazin-3(2H)-ones can vary widely depending on the specific derivative. Factors such as the compound’s structure, formulation, and route of administration can all influence its absorption, distribution, metabolism, and excretion .
Result of action
The molecular and cellular effects of pyridazin-3(2H)-ones can include changes in ion channel activity, enzyme inhibition, and modulation of receptor signaling .
Action environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of pyridazin-3(2H)-ones .
Biochemische Analyse
Biochemical Properties
2-(2-aminoethyl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit cyclooxygenase enzymes, which are involved in the inflammatory response . Additionally, this compound can interact with calcium channels, affecting calcium ion influx and thus modulating cellular activities . These interactions highlight the compound’s potential as a therapeutic agent in treating inflammatory and cardiovascular diseases.
Cellular Effects
The effects of 2-(2-aminoethyl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the NF-κB signaling pathway, which plays a pivotal role in regulating immune response and inflammation . Furthermore, this compound can alter gene expression profiles, leading to changes in the production of cytokines and other signaling molecules. Its impact on cellular metabolism includes the inhibition of key metabolic enzymes, thereby affecting energy production and cellular growth .
Molecular Mechanism
At the molecular level, 2-(2-aminoethyl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their function. For instance, its inhibition of cyclooxygenase enzymes is achieved through direct binding to the enzyme’s active site, preventing the conversion of arachidonic acid to prostaglandins . Additionally, this compound can act as an allosteric modulator, changing the conformation of target proteins and thereby influencing their activity . These molecular interactions underpin the compound’s diverse pharmacological effects.
Temporal Effects in Laboratory Settings
The stability and degradation of 2-(2-aminoethyl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one have been studied extensively in laboratory settings. Over time, the compound remains relatively stable under physiological conditions, maintaining its biological activity . Prolonged exposure to extreme pH or high temperatures can lead to its degradation, resulting in reduced efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of inflammatory pathways and sustained modulation of gene expression .
Dosage Effects in Animal Models
In animal models, the effects of 2-(2-aminoethyl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one vary with dosage. At low doses, it exhibits potent anti-inflammatory and analgesic effects without significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These findings underscore the importance of dose optimization in therapeutic applications to maximize efficacy while minimizing potential side effects.
Metabolic Pathways
2-(2-aminoethyl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other metabolic enzymes, influencing metabolic flux and altering metabolite levels . The compound’s involvement in these pathways highlights its potential impact on overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 2-(2-aminoethyl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, it can accumulate in specific organelles, such as the mitochondria and endoplasmic reticulum, where it exerts its biological effects . This targeted distribution is crucial for its therapeutic efficacy, as it ensures that the compound reaches its intended sites of action.
Subcellular Localization
The subcellular localization of 2-(2-aminoethyl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one is influenced by various targeting signals and post-translational modifications . It is predominantly localized in the cytoplasm and mitochondria, where it interacts with key metabolic enzymes and signaling proteins . This localization is essential for its function, as it allows the compound to modulate critical cellular processes directly at their sites of occurrence.
Eigenschaften
IUPAC Name |
2-(2-aminoethyl)-7,8-dihydro-5H-pyrano[4,3-c]pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c10-2-3-12-9(13)5-7-6-14-4-1-8(7)11-12/h5H,1-4,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCUAJQXNIJTPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=CC(=O)N(N=C21)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![Methyl (2S,4S)-4-[2-bromo-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1488085.png)
![Methyl (2S,4S)-4-[4-(ethoxycarbonyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1488086.png)
